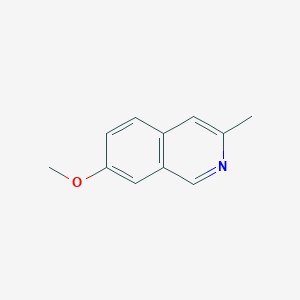

7-Methoxy-3-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Medicinal Chemistry and Natural Products Research

The isoquinoline framework is a prominent structural motif found in a vast array of natural products and synthetic compounds, establishing it as a "privileged scaffold" in medicinal chemistry. beilstein-journals.orglookchem.com This class of nitrogen-containing heterocycles is integral to numerous alkaloids isolated from plants, which exhibit a wide spectrum of biological activities. beilstein-journals.orgrsc.org The structural diversity and therapeutic importance of isoquinoline derivatives have made them a subject of intense research for synthetic organic and medicinal chemists. mdpi.comprepchem.com

The significance of the isoquinoline core is underscored by the broad range of pharmacological properties associated with its derivatives. These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and antihypertensive activities. lookchem.comrsc.org The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. rsc.org Consequently, the development of novel synthetic routes to access functionalized isoquinolines remains a key area of investigation in the pursuit of new therapeutic agents. beilstein-journals.orgprepchem.com The isoquinoline scaffold is a key component in numerous clinically used drugs and experimental therapies for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ias.ac.in

Overview of 7-Methoxy-3-methylisoquinoline's Role in Chemical and Biological Investigations

This compound is a specific derivative of the isoquinoline family that has appeared in various chemical and biological studies. While not as extensively studied as some other isoquinoline alkaloids, it serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its chemical structure, featuring a methoxy (B1213986) group at the 7-position and a methyl group at the 3-position, provides a template for further functionalization and derivatization.

Research involving this compound has primarily focused on its synthesis and its use as a precursor for creating novel compounds with potential biological activities. For instance, it has been utilized in the preparation of isoquinolinequinones, which have been evaluated for their antiproliferative activity against cancer cell lines. mdpi.com The synthesis of this compound itself has been explored through various chemical reactions, highlighting its role in the development of new synthetic methodologies. whiterose.ac.uk

Although detailed biological evaluations focused solely on this compound are not extensively documented in publicly available research, its presence in studies aimed at discovering new bioactive agents suggests its importance in the broader context of medicinal chemistry. The compound's physical and spectral properties have been characterized, providing a foundation for its identification and use in further research endeavors.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40134-07-4 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Melting Point | 65 °C |

| Boiling Point | 301.1 °C |

| SMILES | CC1=CC2=C(C=C(C=C2)OC)C=N1 |

Research Findings on this compound and its Derivatives

One area of investigation involves the synthesis of more complex heterocyclic systems. For example, derivatives of this compound have been used to create tricyclic isoquinoline compounds. mdpi.com In a study focused on developing novel antibacterial agents, the dihydro derivative, 7-Methoxy-1-methyl-3,4-dihydroisoquinoline, served as a starting material. mdpi.com

Furthermore, research into the synthesis of highly substituted isoquinolines has reported the preparation of this compound. Spectroscopic data from these syntheses, such as ¹H NMR and ¹³C NMR, have been documented, confirming the structure of the compound. whiterose.ac.uk

A study on the synthesis of isoquinolinequinones with potential antiproliferative activity utilized a derivative, 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, as a key intermediate for further chemical modifications. mdpi.com This highlights the utility of the substituted 3-methylisoquinoline (B74773) core in constructing potential anticancer agents.

Interactive Data Table: Spectral Data of this compound

| Spectral Data Type | Chemical Shifts (δ) |

| ¹H NMR (300 MHz, CDCl₃) | 8.27 (1H, d, J 5.7), 7.68 (1H, d, J 8.9), 7.41 (1H, d, J 5.7), 7.30 (1H, dd, J 8.9, 2.5), 7.25 (1H, d, J 2.5), 3.93 (3H, s), 2.89 (3H, s) whiterose.ac.uk |

| ¹³C NMR (75 MHz, CDCl₃) | 158.2 (C), 156.9 (C), 134.0 (CH), 131.4 (C), 128.8 (CH), 128.6 (C), 122.7 (CH), 119.1 (CH), 103.5 (CH), 55.5 (CH₃), 22.4 (CH₃) whiterose.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBRIYQVQCXESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296727 | |

| Record name | 7-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40134-07-4 | |

| Record name | 40134-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxy 3 Methylisoquinoline and Its Derivatives

Classical Approaches in Isoquinoline (B145761) Synthesis

Traditional methods for constructing the isoquinoline core have been instrumental in the development of heterocyclic chemistry. Two of the most prominent and enduring strategies are the Bischler-Napieralski reaction and the Pomeranz-Fritsch cyclization.

Bischler-Napieralski Reaction and its Modifications

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. wikipedia.org

The general mechanism proceeds through an electrophilic aromatic substitution. The β-arylethylamide is first treated with a condensing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes an intramolecular cyclization, followed by elimination to yield the 3,4-dihydroisoquinoline. Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C), furnishes the fully aromatic isoquinoline.

For the synthesis of 7-methoxy-3-methylisoquinoline, a suitable starting material would be N-(3-methoxyphenethyl)acetamide. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which facilitates the electrophilic cyclization. The reaction conditions, such as the choice of condensing agent and temperature, can significantly influence the yield and purity of the product. wikipedia.org

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its scope. These can include the use of milder condensing agents or alternative starting materials. For instance, the use of Tf₂O has been reported for the cyclization of phenethylcarbamates. wikipedia.org

Pomeranz-Fritsch Cyclization and Related Procedures

The Pomeranz-Fritsch reaction, first reported in the late 19th century, provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org This method is particularly valuable for preparing isoquinolines with substitution patterns that are not easily accessible through other routes. organicreactions.org

The reaction typically proceeds in two stages. First, a benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal. wikipedia.orgorganicreactions.org In the second step, this intermediate undergoes an acid-catalyzed cyclization and elimination of alcohol to afford the isoquinoline. wikipedia.org Sulfuric acid is a commonly used acid catalyst, though Lewis acids have also been employed. wikipedia.org

| Reaction | Starting Materials | Key Reagents | Product | Ref. |

| Bischler-Napieralski | β-arylethylamide | POCl₃, PPA | 3,4-Dihydroisoquinoline | wikipedia.orgresearchgate.net |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ | Isoquinoline | wikipedia.orgorganicreactions.org |

Modern and Advanced Synthetic Strategies

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often more efficient strategies for constructing the isoquinoline framework. These include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and regioselective C-H functionalization.

Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Framework Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These reactions offer a powerful and versatile approach to building complex molecular architectures, including the isoquinoline skeleton.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly prominent. researchgate.neteie.gr For instance, a pre-functionalized benzene (B151609) derivative and a suitable coupling partner containing the necessary atoms for the second ring can be coupled to construct the isoquinoline core. A palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine (B48309) with allyl acetate (B1210297) has been reported for the synthesis of 3-methylisoquinoline (B74773) derivatives. nih.gov

These methods often exhibit high functional group tolerance and can be conducted under mild reaction conditions. The development of new and more efficient catalyst systems is an active area of research, aiming to expand the scope and applicability of these reactions in isoquinoline synthesis. eie.grmdpi.com

Cycloaddition Reactions in the Synthesis of Fused Isoquinoline Systems (e.g., [3+2] cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often in a highly stereocontrolled manner. imamu.edu.sagoogle.com The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is particularly useful for synthesizing five-membered heterocyclic rings. imamu.edu.sa

While not a direct method for forming the isoquinoline core itself, cycloaddition reactions can be employed to construct fused isoquinoline systems. For example, a pre-existing isoquinoline derivative can act as the dipolarophile in a reaction with a 1,3-dipole. This approach allows for the rapid assembly of complex polycyclic structures containing the isoquinoline motif. The Diels-Alder reaction, a [4+2] cycloaddition, has also been used in the synthesis of complex isoquinoline quinones. researchgate.net

Regioselective C-H Functionalization of Isoquinolines

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying existing molecular frameworks. thieme-connect.denih.gov This approach avoids the need for pre-functionalization of the starting materials, thereby shortening synthetic sequences.

For isoquinolines, regioselective C-H functionalization allows for the introduction of substituents at specific positions on the heterocyclic ring. Transition metal catalysis is often employed to achieve high regioselectivity. rsc.org For example, the direct arylation, alkylation, or amination of the isoquinoline core can be achieved using appropriate catalysts and coupling partners. nih.govrsc.org

The development of methods for the regioselective functionalization of the C-H bonds in the pyridine (B92270) ring of isoquinoline is of particular interest, as these positions can be challenging to functionalize using classical methods. This strategy offers a powerful tool for the late-stage modification of complex isoquinoline-containing molecules. nih.gov

| Method | Description | Key Features | Ref. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using transition metal catalysts. | High functional group tolerance, mild conditions. | eie.grnih.gov |

| Cycloaddition Reactions | Formation of cyclic systems through the concerted reaction of two or more unsaturated molecules. | High stereocontrol, rapid assembly of complex structures. | imamu.edu.saresearchgate.net |

| Regioselective C-H Functionalization | Direct introduction of substituents at specific C-H bonds. | Atom-economical, avoids pre-functionalization. | thieme-connect.denih.gov |

Ortho-C-H Alkylation via N-Alkylation Pathways

A notable strategy for achieving ortho-C-H alkylation of isoquinolines involves an initial N-alkylation followed by a phosphite-mediated migration. rsc.orgresearchgate.net This approach circumvents issues of regioselectivity often encountered in direct C-H functionalization. The process begins with the alkylation of the isoquinoline nitrogen, which serves to "dock" the alkyl group. chemrxiv.org Subsequently, a phosphite-mediated Current time information in Bangalore, IN.beilstein-journals.org alkyl migration facilitates the transfer of the alkyl group from the nitrogen to the C2 (ortho) position, followed by rearomatization. rsc.orgrsc.org This method represents a powerful tool for installing alkyl groups at a traditionally reactive site on the isoquinoline ring.

Meta-C-H Alkylation Strategies

The alkylation of the meta-position (C4) of the isoquinoline ring has historically been a significant challenge due to the electronic inertness of this site. rsc.orgresearchgate.net However, recent advancements have provided innovative solutions.

One powerful method is a photochemical variant of the N-alkylation pathway described above. By switching the reaction conditions from thermal to photochemical, the phosphite-mediated rearrangement of the N-alkylated isoquinoline intermediate can be directed to the C4 position. nih.govrsc.org This involves an unprecedented C-N bond cleavage from the singlet excited state of an enamine-type intermediate, leading to a Current time information in Bangalore, IN.nih.gov N-to-C rearrangement. rsc.orgresearchgate.net This photochemical strategy is effective for primary, secondary, and even sterically demanding tertiary alkyl groups. chemrxiv.org

Another effective, metal-free strategy for C-4 alkylation involves a temporary dearomatization of the isoquinoline ring. nih.gov In this one-pot procedure, benzoic acid is used as a nucleophilic reagent and a vinyl ketone acts as the electrophile. nih.gov The reaction proceeds through a 1,2-dihydroisoquinoline (B1215523) intermediate which then reacts with the electrophile, followed by elimination and re-aromatization to yield the C-4 alkylated product. nih.gov This method has proven tolerant of a range of substituents on both the isoquinoline core and the vinyl ketone. acs.org

| Alkylation Strategy | Position | Key Features | Reference(s) |

| Phosphite-Mediated Migration | Ortho (C1) | N-alkylation followed by thermal Current time information in Bangalore, IN.beilstein-journals.org rearrangement. | rsc.orgrsc.org |

| Photochemical Migration | Meta (C4) | N-alkylation followed by photochemical Current time information in Bangalore, IN.nih.gov rearrangement. | nih.govrsc.orgchemrxiv.org |

| Temporary Dearomatization | Meta (C4) | Metal-free; uses benzoic acid and a vinyl ketone electrophile. | nih.govacs.org |

Direct Metalation and Quenching Reactions for Isoquinoline Substitution

Direct metalation is a classical and highly effective method for the functionalization of the isoquinoline nucleus, particularly at the C-1 position. This regioselectivity is driven by the electron-withdrawing nature of the nitrogen atom, which increases the acidity of the adjacent C-1 proton. The use of hindered strong bases, such as the Knochel-Hauser base (TMPMgCl·LiCl), has been shown to be highly effective for the regioselective metalation of alkoxy- and benzyloxy-substituted isoquinolines at C-1. beilstein-journals.orgrsc.org

Once the C-1 magnesiated intermediate is formed, it can be trapped or "quenched" with a variety of electrophiles. rsc.org For instance, reaction with aldehydes yields aryl(isoquinolin-1-yl)carbinols, which are valuable building blocks for benzylisoquinoline alkaloids. rsc.org Direct methylation can also be achieved by quenching the metalated intermediate with a suitable methylating agent, although this can sometimes lead to purification challenges. beilstein-journals.orgnih.gov This direct metalation-quenching sequence provides a convergent route to 1-substituted isoquinolines. d-nb.info

Aminomethylation and Hydrogenolysis Protocols for Methyl Group Introduction

As an alternative to the direct methylation of metalated isoquinolines, a two-step aminomethylation/hydrogenolysis protocol offers a robust and often cleaner method for introducing a methyl group at the C-1 position. beilstein-journals.orggrafiati.com This procedure also begins with the direct metalation of the isoquinoline at C-1. nih.gov

The resulting organometallic intermediate is then quenched with Eschenmoser's salt ((CH₃)₂N=CH₂⁺I⁻). beilstein-journals.orgebi.ac.uk This step introduces an aminomethyl group (-CH₂N(CH₃)₂) at the C-1 position, yielding a tertiary benzylamine that is typically easier to purify than the product of direct methylation. beilstein-journals.org The final step involves the hydrogenolytic cleavage of the C-N bond of the aminomethyl group. This is often accomplished through quaternization of the amine with iodomethane, followed by hydrogenolysis, which removes the amine moiety and leaves a methyl group at the C-1 position. beilstein-journals.orgnih.gov This protocol was successfully applied in a novel total synthesis of the related alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.org

Scaffold-Hopping Approaches for the Generation of Isoquinoline Analogues

In medicinal chemistry, "scaffold hopping" is a widely used strategy to design new lead compounds by replacing the core molecular framework of a known active molecule with a structurally different but functionally equivalent scaffold. nih.gov This approach can lead to compounds with improved properties, novel intellectual property, and different side-effect profiles. nih.gov

The isoquinoline scaffold has been the subject of such approaches. For example, in the development of allosteric HIV-1 integrase inhibitors (ALLINIs), researchers have used scaffold hopping to synthesize a series of analogues possessing an isoquinoline ring system as a replacement for the archetypal quinoline-based structures. nih.govacs.org This led to the discovery of potent inhibitors with a distinct resistance profile. nih.gov These studies demonstrate that while the core is altered, the spatial arrangement of key pharmacophoric groups is maintained, allowing the new analogues to bind to the biological target. researchgate.net Such strategies have implications for modifying complex structures related to this compound to explore new chemical space and biological activities.

Total Synthesis of Complex Natural Products Incorporating Related this compound Substructures

While the specific this compound unit may not be a frequent target in the total synthesis of highly complex natural products reported in the literature, the broader substituted isoquinoline framework is a cornerstone of natural product chemistry. rsc.org The methodologies developed for the synthesis and functionalization of isoquinolines are frequently applied to the construction of intricate molecular architectures. rsc.org

For example, the total synthesis of the antitumor antibiotic fredericamycin A involves the assembly of a complex polycyclic system where an isoquinoline-like substructure is a key component. rsc.org Similarly, the synthesis of various benzylisoquinoline and oxoaporphine alkaloids relies heavily on the strategic functionalization of methoxy-substituted isoquinoline precursors. rsc.org These syntheses often employ the very reactions detailed previously, such as direct metalation and cross-coupling, to build molecular complexity. rsc.orgmdpi.com Therefore, the synthetic toolbox available for compounds like this compound is directly relevant and enabling for the total synthesis of a vast array of pharmacologically significant natural products. researchgate.net

Spectroscopic Characterization Techniques in 7 Methoxy 3 Methylisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational steps in characterizing 7-Methoxy-3-methylisoquinoline.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the isoquinoline (B145761) core, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the ring. The coupling patterns (e.g., doublets, singlets) between adjacent protons would help in assigning their specific positions on the aromatic rings. For instance, in a related derivative, Ethyl this compound-4-carboxylate, the aromatic protons appear at δ 9.12 (s, 1H), 7.81 (d, J = 9.3 Hz, 1H), 7.38 (dd, J = 2.7, 9.3 Hz, 1H), and 7.21 (d, J = 2.7 Hz, 1H), while the methoxy and methyl protons are observed as singlets at δ 3.95 and 2.72 respectively. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom would appear as a single line. The chemical shifts of these carbons provide insight into their electronic environment. Carbons attached to the electronegative oxygen (of the methoxy group) and nitrogen atoms would be deshielded and appear at a higher chemical shift. The spectrum of a similar compound, Ethyl this compound-4-carboxylate, shows signals for the aromatic and heterocyclic carbons, as well as for the methoxy and methyl carbons. rsc.org

A summary of expected and observed ¹H and ¹³C NMR data for a closely related derivative is presented below.

Table 1: ¹H and ¹³C NMR Data for Ethyl this compound-4-carboxylate rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity, J (Hz) | Atom | Chemical Shift (δ) ppm |

| 9.12 | s | C1 (CH) | 151.1 |

| 7.81 | d, 9.3 | C5 (CH) | 129.4 |

| 7.38 | dd, 2.7, 9.3 | C6 (CH) | 123.0 |

| 7.21 | d, 2.7 | C8 (CH) | 122.3 |

| 4.54 | q, 7.2 | OCH₂CH₃ | 61.9 |

| 3.95 | s | OCH₃ | 55.8 (inferred) |

| 2.72 | s | C3-CH₃ | 23.2 |

| 1.48 | t, 7.2 | OCH₂CH₃ | 14.3 |

| C3 | 153.0 | ||

| C4 | 124.7 | ||

| C4a | 134.0 | ||

| C7 | 160.0 (inferred) | ||

| C8a | 137.9 |

Note: The table is based on data for Ethyl this compound-4-carboxylate. The assignments for the parent this compound would differ due to the absence of the carboxylate group.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. hmdb.cabhu.ac.in

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. hmdb.ca For this compound, COSY would show correlations between the coupled aromatic protons, which is crucial for assigning their positions on the benzene (B151609) ring portion of the isoquinoline.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. bhu.ac.in Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. hmdb.cabhu.ac.in HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, a correlation between the methoxy protons and the C-7 carbon would confirm the position of the methoxy group. Correlations from the C-3 methyl protons to the C-3 and C-4 carbons would confirm the position of the methyl group.

One-Dimensional NMR Spectroscopy (1H, 13C)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. rsc.org The predicted monoisotopic mass is 173.08406 Da. hmdb.ca

The mass spectrum typically shows the molecular ion peak [M]⁺ and several fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For isoquinoline derivatives, common fragmentation pathways involve the loss of substituents or cleavage of the heterocyclic ring. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. hmdb.cauni.lu

Table 2: Predicted Mass Spectrometry Data for this compound hmdb.cauni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.09134 | 134.8 |

| [M+Na]⁺ | 196.07328 | 150.6 |

| [M+K]⁺ | 212.04722 | 142.6 |

| [M-H]⁻ | 172.07678 | 138.3 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. conicet.gov.ar The IR spectrum of this compound would be expected to show several key absorption bands:

C-H stretching: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups would be observed between 3000-2850 cm⁻¹. conicet.gov.ar

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system are expected in the 1650-1450 cm⁻¹ region. chemscene.com

C-O stretching: A strong absorption band corresponding to the C-O stretch of the aryl ether (methoxy group) would be expected around 1250 cm⁻¹.

C-H bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region. conicet.gov.ar

For comparison, the IR spectrum of a related compound, 5-Hydroxy-6-methoxy-3-methylisoquinoline, shows characteristic peaks at 2991, 2937, 2839 (C-H stretches), 1624, 1595, 1489 (C=C, C=N stretches), and 1271, 1114 (C-O stretches) cm⁻¹. chemscene.com

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. The isoquinoline ring system is an extended chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity of these absorptions are characteristic of the isoquinoline core and are influenced by the substituents. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted isoquinoline. For example, some methoxy-substituted dibenzo[a,g]quinolizines show strong absorptions in the range of 220-330 nm. rsc.org

Comprehensive Spectroscopic Data Analysis for Derivatives

The spectroscopic characterization of derivatives of this compound is crucial for confirming the success of chemical modifications and for understanding structure-property relationships. The introduction of different substituents will predictably alter the spectroscopic data.

For example, adding an electron-withdrawing group like a carboxylate at the C-4 position, as in Ethyl this compound-4-carboxylate, significantly influences the chemical shifts of the nearby protons and carbons in the NMR spectra. rsc.org Similarly, introducing a bromine atom, as in Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, would lead to predictable changes in the NMR spectra and a characteristic isotopic pattern in the mass spectrum due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

A comparative analysis of the spectroscopic data across a series of derivatives allows for a deeper understanding of the electronic and steric effects of different functional groups on the isoquinoline scaffold.

Table 3: Spectroscopic Data for Selected Isoquinoline Derivatives

| Compound Name | ¹H NMR Highlights (δ ppm) | ¹³C NMR Highlights (δ ppm) | HRMS [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| Methyl 3-hydroxy-1-methoxy-7-methylisoquinoline-4-carboxylate | 8.52 (d), 8.00 (s), 7.50 (dd), 4.19 (s), 4.08 (s), 2.46 (s) | 172.84, 166.74, 164.85, 135.24, 21.07 | 248.1916 | |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | 8.37 (d), 7.80 (d), 7.72 (dd), 4.49 (q), 4.14 (s), 2.61 (s) | 168.48, 159.59, 149.76, 126.67, 23.44 | 324.0228 |

By systematically applying this array of spectroscopic techniques, researchers can confidently determine the structure of this compound and its derivatives, which is a fundamental prerequisite for any further investigation into their chemical or biological properties.

Computational Studies on 7 Methoxy 3 Methylisoquinoline and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 7-Methoxy-3-methylisoquinoline. These calculations provide detailed information about molecular orbitals, charge distribution, and various electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For analogous isoquinoline (B145761) systems, the HOMO-LUMO energy gap has been calculated to understand their kinetic stability and electronic transition properties. For instance, in a related study on a complex triazole derivative, the HOMO-LUMO energy gap was calculated to be around 4.17-4.20 eV using B3LYP and B3PW91 functionals, indicating its relative stability. epstem.net Such calculations for this compound would reveal its susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic reactions. In these maps, red regions indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic). For a related methoxy-containing compound, MEP analysis revealed the electronegative character around the carbonyl group and the electropositive nature of the N-H proton. epstem.net A similar analysis for this compound would highlight the reactivity of the nitrogen atom and the influence of the methoxy (B1213986) and methyl groups on the aromatic ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| TPSA | 22.12 Ų |

| LogP | 2.55 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Source: ChemScene chemscene.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. scielo.org.mx This in silico approach is fundamental in drug discovery for identifying potential therapeutic agents.

While specific docking studies on this compound are not extensively reported in the provided results, the methodology is well-established for isoquinoline derivatives. For example, docking simulations with AutoDock Vina have been used to model the interactions of isoquinoline-1,3(2H,4H)-dione derivatives with the active site of HIV-1 integrase. These studies help in understanding the key amino acid residues involved in the binding, such as Asp64 and Asp116. Similarly, for other heterocyclic compounds, docking studies have been instrumental in identifying potential inhibitors for enzymes like β-glucuronidase and thymidine (B127349) phosphorylase. scielo.org.mxbohrium.com

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: Building the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank.

Docking Simulation: Using software like AutoDock to predict the most favorable binding pose of the ligand within the active site of the receptor.

Analysis of Interactions: Visualizing and analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

These simulations can provide a binding energy score, which is an estimate of the binding affinity. For instance, in a study on potential inhibitors for the trmB protein, the best binding energy scores were in the range of -7.59 kcal/mol. nih.gov

Mechanistic Insights into Chemical Transformations (e.g., C-N bond cleavage pathways)

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For isoquinoline systems, understanding reaction pathways, such as C-N bond cleavage, is essential for designing novel synthetic routes.

Recent research on the photochemical rearrangement of isoquinolines has utilized Time-Dependent Density Functional Theory (TD-DFT) and DFT computations to investigate reaction mechanisms. rsc.org In a study on a phosphite-mediated meta-C–H alkylation of isoquinolines, calculations revealed that the reaction proceeds through a singlet excited state. The activation barrier for the C-N bond dissociation from an intermediate was calculated to be 27.7 kcal/mol, which is feasible at the experimental reaction temperature. rsc.org

These computational investigations provide a detailed picture of the energy landscape of the reaction, including the structures of transition states and intermediates. This information is invaluable for optimizing reaction conditions and predicting the feasibility of new transformations. For example, the synthesis of 3-methylisoquinolines can be achieved through a 6π-electron cyclization of 1-azatrienes, and computational studies could help in understanding the energetics of this pericyclic reaction. conicet.gov.ar

In Silico Assessment of Biological Activity and Related Pharmacological Profiles

In silico methods are increasingly used to predict the biological activity and pharmacological profiles of novel compounds, reducing the time and cost associated with experimental screening. These predictions are often based on the structural similarity of the new compound to molecules with known biological activities.

Isoquinoline alkaloids are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netrsc.org Computational approaches can help in predicting which of these activities this compound might exhibit. For instance, derivatives of 2-Methylisoquinoline-1,3(2H,4H)-dione have shown antiviral activity against influenza and HIV.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. scielo.org.mx By developing a QSAR model for a set of isoquinoline derivatives with known activity, the activity of this compound could be predicted.

Pharmacokinetic Profile Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Predictions based on Lipinski's rule of five can suggest the potential for oral bioavailability. For some 1,3-disubstituted 3,4-dihydroisoquinolines, in silico simulations have predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. researchgate.net

Biological Activities and Pharmacological Potential of 7 Methoxy 3 Methylisoquinoline Derivatives

Antitumor and Cytotoxic Activities

Derivatives of 7-Methoxy-3-methylisoquinoline have emerged as a noteworthy class of compounds with significant antitumor and cytotoxic properties. ontosight.aiontosight.ai Their mechanisms of action often involve the disruption of fundamental cellular processes in cancer cells, such as cell cycle progression and survival pathways.

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism through which isoquinoline (B145761) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Some derivatives of 2-Methylisoquinoline-1,3(2H,4H)-dione, which shares a structural similarity, have been shown to induce apoptosis in cancer cell lines through the activation of the caspase-3 pathway. This suggests that derivatives of this compound may also share this pro-apoptotic capability. The structural features of these compounds, including the isoquinoline core, are thought to play a crucial role in their ability to interact with and modulate cellular signaling pathways that control cell survival and death.

Activity Against Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines. For instance, a series of isoquinoline-5,8-quinone derivatives, which can be synthesized from a 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone precursor, have demonstrated moderate to high in vitro cytotoxic activity against several cancer cell lines. nih.govnih.gov These include gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82) cells. nih.govnih.gov

Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone, a derivative, was identified as a particularly potent compound with IC50 values in the micromolar range, indicating strong antitumor activity. nih.gov The substitution pattern on the quinone ring of these isoquinoline derivatives significantly influences their antiproliferative activity. nih.gov For example, the introduction of phenylamino (B1219803) and bromine groups at the 6- and 7-positions of the isoquinoline-5,8-quinone structure has been explored to enhance their cytotoxic potential. nih.gov

Furthermore, a cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine, which is a phenanthroquinolizidine, has demonstrated potent cytotoxic activity against cancer cells. nih.gov Methoxy-8-oxo-5,6-dihydro-dibenzo[a,g]quinolizines, another class of related compounds, have also shown significant inhibition of mammary tumor cell proliferation. scispace.com

Table 1: Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (gastric) | 0.21-0.49 | nih.gov |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 (lung) | 0.21-0.49 | nih.gov |

| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 (bladder) | 0.21-0.49 | nih.gov |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | MDA-MB-231 (breast) | 7.56-25.04 µg/ml | d-nb.info |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | KB (nasopharyngeal) | 7.56-25.04 µg/ml | d-nb.info |

| 3-chloro-4,5-dimethoxybenzylidene derivative (5b) | SK-N-MC (neuroblastoma) | 7.56-25.04 µg/ml | d-nb.info |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The versatile isoquinoline scaffold is also a source of potent antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of pathogens, including bacteria, fungi, and viruses. ontosight.aiontosight.aiontosight.ai

In the realm of antibacterial activity, certain isoquinoline derivatives have shown efficacy against Gram-positive bacteria. mdpi.com For example, tricyclic isoquinoline derivatives synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) have demonstrated activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Specifically, compounds 8d and 8f in one study exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against these pathogens. mdpi.com The bacterial cell division protein FtsZ has been identified as a potential target for some isoquinoline-based antibacterial agents. nih.gov

Regarding antiviral activity, isoquinolone derivatives have been explored for their potential against influenza viruses. nih.gov One study found that a derivative with a methoxy (B1213986) group at the R6 position was partially active against influenza A strains. nih.gov The substitution pattern on the isoquinoline ring was found to be critical for both antiviral activity and cytotoxicity. nih.gov

The general antimicrobial potential of isoquinoline derivatives is well-documented, with various studies highlighting their broad-spectrum activity. ontosight.aiontosight.aiontosight.ai

Anti-inflammatory and Analgesic Effects

Several derivatives of isoquinoline have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential for the development of new pain and inflammation therapies. ontosight.aiontosight.aisemanticscholar.orglookchem.comontosight.ai

The anti-inflammatory effects of some isoquinoline derivatives are attributed to their ability to modulate inflammatory pathways. ontosight.aisemanticscholar.org For instance, 7-methoxycryptopleurine, a phenanthroquinolizidine alkaloid, has been shown to exert potent anti-inflammatory activity both in vitro and in vivo. nih.gov Another study highlighted that dactylicapnosine A, a reconstructed aporphine (B1220529) alkaloid, exhibits significant in vivo anti-inflammatory and analgesic effects by inhibiting the expression of pro-inflammatory molecules like TNF-α, IL-1β, and PGE2. rsc.org

In terms of analgesic effects, the introduction of a para-methoxy group to amphetamine, a related phenylalkylamine, has been shown to significantly increase its analgesic properties. uchile.cl This suggests that the methoxy group in this compound derivatives could contribute to their potential analgesic activity. Hydrazone derivatives containing a methoxy group at the para-position have also demonstrated superior edema inhibition, further supporting the role of the methoxy group in anti-inflammatory responses. nih.gov

Neuropharmacological Activities (e.g., Receptor Agonism/Antagonism, CNS Effects)

Some isoquinoline derivatives have shown potential as LHRH antagonists, which could have applications in hormone-dependent therapies. google.com Additionally, certain isoquinoline derivatives have been studied for their potential as antipsychotic agents and for their ability to modulate CNS activity. lookchem.com The presence of a methoxy group on the phenyl ring of some isoquinoline derivatives is thought to contribute to their pharmacological properties. lookchem.com

Modulation of Metabolic Pathways (e.g., Activating Transcription Factor 3 Induction, Lipid-Lowering Features)

Emerging research indicates that isoquinoline derivatives may also play a role in modulating metabolic pathways. While specific studies on the direct effects of this compound on activating transcription factor 3 (ATF3) induction or lipid-lowering features are limited, the broader class of isoquinoline alkaloids has been associated with various metabolic effects. rsc.org

For example, some isoquinoline alkaloids have been reported to have antidiabetic and other metabolic benefits. rsc.org The structural diversity of isoquinoline derivatives allows for a wide range of interactions with biological targets, including those involved in metabolic regulation. Further research is needed to specifically elucidate the role of this compound derivatives in modulating specific metabolic pathways like ATF3 induction and their potential for lipid-lowering effects.

Other Emerging Biological Activities of this compound Derivatives

Beyond the more extensively studied areas of anticancer and antimicrobial activities, derivatives of the this compound scaffold are gaining attention for a variety of other pharmacological effects. These emerging activities, including antiparasitic, antiplatelet, and cardioprotective actions, highlight the versatility of the isoquinoline framework in medicinal chemistry. General reviews of isoquinoline alkaloids have consistently pointed towards their broad spectrum of biological activities, which also include insecticidal properties. researchgate.netnih.govsci-hub.seresearchgate.net

Antiparasitic Activity

Parasitic diseases remain a significant global health challenge, and the search for new, effective antiparasitic agents is a priority. Isoquinoline alkaloids have been identified as a promising source of lead compounds in this area. nih.gov Research has shown that derivatives of the isoquinoline scaffold can exhibit potent activity against a range of parasites, including those responsible for malaria and schistosomiasis.

Recent studies have identified dimethoxyisoquinoline compounds as having selective inhibitory effects on parasite G protein-coupled receptors (GPCRs). plos.org Specifically, the benzylisoquinoline alkaloid rotundine (B192287) and the bisbenzylisoquinoline alkaloid tetrandrine (B1684364) have shown potency and selectivity for the Schistosoma mansoni serotonin (B10506) receptor (Sm.5HTR) over the human equivalent (Hs.5HT7R). plos.org Inhibition of this receptor in the parasite can lead to paralysis, highlighting a potential mechanism for antiparasitic action. plos.org Rotundine, in particular, was found to markedly inhibit the movement of adult schistosome worms at rest and also counteracted the increased movement stimulated by serotonin. plos.org

Furthermore, modifications on the isoquinoline core have been shown to be effective against the malaria parasite, Plasmodium falciparum. Derivatives of 8-chloro-7-methylisoquinoline (B3054688) have demonstrated significant antiplasmodial activity. The presence of both chloro and methoxy groups on the isoquinoline scaffold is suggested to have a significant impact on the compound's efficacy against parasites. westerneuropeanstudies.com

Table 1: Antiparasitic Activity of Selected Isoquinoline Derivatives

| Compound | Target Organism/Receptor | Activity/Potency | Source(s) |

| Rotundine | Schistosoma mansoni (Sm.5HTR) | Potent and selective inhibitor | plos.org |

| Tetrandrine | Schistosoma mansoni (Sm.5HTR) | Potent and selective inhibitor | plos.org |

| 8-Chloro-7-methylisoquinoline derivatives | Plasmodium falciparum | Significant antiplasmodial activity | westerneuropeanstudies.com |

Insecticidal Activity

The broad biological activity of isoquinoline alkaloids extends to insecticidal effects, a property that has been noted in general reviews of this compound class. researchgate.netnih.govsci-hub.se However, based on the reviewed literature, specific research focusing on the insecticidal properties of this compound derivatives is not extensively available. While other heterocyclic compounds containing methoxy groups have been investigated for their insecticidal potential, direct evidence for derivatives of this specific scaffold is limited. For instance, studies on other classes of compounds have indicated that the presence and position of methoxy groups can be crucial for their insecticidal action.

Antiplatelet Activity

Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key strategy in the prevention of cardiovascular diseases. Isoquinoline alkaloids have been recognized for their potential to interfere with this process. researchgate.netnih.gov

A screening of various isoquinoline alkaloids for their antiplatelet activity in human whole blood revealed that several compounds could inhibit arachidonic acid-induced aggregation. researchgate.net Among those tested, the benzylisoquinoline alkaloid papaverine (B1678415) and the aporphine alkaloid bulbocapnine (B190701) were identified as the most potent inhibitors. researchgate.net Further investigation showed that these compounds also inhibited collagen-induced platelet aggregation, with bulbocapnine appearing to act at the level of thromboxane (B8750289) receptors. researchgate.net

Additionally, research into isoquinoline-1,3(2H,4H)-dione derivatives has shown that the introduction of N-arylpiperazine groups at the C-2 position can lead to improved inhibition of ADP-induced platelet aggregation, with IC50 values in the low micromolar range. This suggests that various modifications of the isoquinoline core can yield significant antiplatelet effects.

Table 2: Antiplatelet Activity of Selected Isoquinoline Alkaloids

| Compound | Inducer | Potency (IC₅₀) | Source(s) |

| Papaverine | Arachidonic Acid | 26.9 ± 12.2 µM | researchgate.net |

| Bulbocapnine | Arachidonic Acid | 30.7 ± 5.4 µM | researchgate.net |

| N-arylpiperazine derivative of isoquinoline-1,3-dione | ADP | 8 µM |

Cardioprotective Potential

The potential of isoquinoline alkaloids to protect the heart from ischemic injury is an area of growing research interest. clinicsearchonline.orgwesterneuropeanstudies.com Drugs containing an isoquinoline alkaloid component are utilized in the management of conditions such as hypertension, myocardial infarction, and heart failure. clinicsearchonline.orgwesterneuropeanstudies.com

Studies on specific tetrahydroisoquinoline derivatives have demonstrated significant cardioprotective effects in models of cardiac hypoxia and ischemia-reperfusion injury. For instance, the compounds 1-(4′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (F-36) were studied for their effects on cardiomyocyte Ca²⁺-transport systems under hypoxia. clinicsearchonline.orgwesterneuropeanstudies.comajpbr.org Both alkaloids were found to increase the force of cardiac papillary muscle contraction. clinicsearchonline.orgwesterneuropeanstudies.com Under hypoxic conditions, which typically reduce contraction force significantly, treatment with these alkaloids resulted in a substantial recovery of contractile force. clinicsearchonline.orgwesterneuropeanstudies.com

In a separate study, novel tetrahydroisoquinoline analogs of nitrobenzylmercaptopurine riboside (NBMPR) were evaluated for their ability to protect against acute myocardial infarction in an isolated perfused rat heart model. nih.gov Two of the analogs, at a concentration of 1 µM, provided excellent cardioprotection, significantly improving the recovery of left ventricular developed pressure and reducing the increase in end-diastolic pressure following global ischemia. nih.gov One of the analogs was particularly potent, affording significant protection even at a concentration of 0.1 µM and was more effective than NBMPR at reducing the infarct size. nih.gov These findings underscore the potential of developing this compound derivatives as therapeutic agents for ischemic heart disease. ajpbr.orgnih.gov

Table 3: Cardioprotective Effects of Selected Tetrahydroisoquinoline Derivatives

| Compound | Model | Key Finding | Source(s) |

| 1-(4′-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) | Hypoxia in rat papillary muscle | Increased force of cardiac muscle contraction by 32.9±4.6% vs. control; showed cardioprotective effect under hypoxia. | clinicsearchonline.orgwesterneuropeanstudies.com |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-36) | Hypoxia in rat papillary muscle | Increased force of cardiac muscle contraction by 75.7±4.7% vs. control; showed cardioprotective effect under hypoxia. | clinicsearchonline.orgwesterneuropeanstudies.comajpbr.org |

| Tetrahydroisoquinoline NBMPR analog (Compound 2) | Ischemia-reperfusion in isolated rat heart | 82.9 ± 4.0% recovery of Left Ventricular Developed Pressure (LVDP) at 1 µM. | nih.gov |

| Tetrahydroisoquinoline NBMPR analog (Compound 4) | Ischemia-reperfusion in isolated rat heart | 79.2 ± 5.9% LVDP recovery at 1 µM; Reduced infarct area to 29.13 ± 3.17% vs. 51.08 ± 5.06% in control. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design for 7 Methoxy 3 Methylisoquinoline Analogues

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of isoquinoline (B145761) derivatives is highly dependent on the position and chemical nature of substituents on the isoquinoline ring. amerigoscientific.com SAR studies reveal that even minor structural modifications can lead to significant changes in efficacy and target specificity. preprints.org

For instance, in a series of benzothiazole–isoquinoline derivatives, the position of halogen substituents on a phenyl ring attached to the core structure significantly influenced their inhibitory activity against various enzymes. For butyrylcholinesterase (BuChE), the activity sequence for electron-withdrawing substituents was found to be ortho-Br > meta-Cl > meta-Br > para-Cl. nih.gov For electron-donating groups, the sequence was ortho-CH3 > meta-OCH3 > ortho-OCH3 > para-CH3. nih.gov This highlights the intricate role of both electronic effects and substituent placement.

Similarly, in studies on C-1 substituted tetrahydroisoquinolines (THIQs) for antimycobacterial activity, the presence of a C-8 methoxy (B1213986) group was generally found to confer greater potency. frontiersin.orgnih.gov Furthermore, replacing hydroxyl groups with methoxy groups on the A-ring often led to increased selectivity. frontiersin.org The aromaticity of the B-ring (isoquinoline vs. tetrahydroisoquinoline) appeared to have a limited influence on the activity of some compounds, suggesting that modifications at other positions are more critical for potency. frontiersin.org

In the context of anticancer activity, substitutions at various positions of the isoquinoline ring have been explored. For certain isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent demonstrated superior antitumor activity compared to other analogues. nih.gov For other series, the presence of an amino group was found to be crucial, with its replacement by hydrogen or a methoxy group leading to decreased activity. tandfonline.com The nature of heterocyclic substituents at the C-3 position has also been shown to significantly impact anticancer efficacy. researchgate.net

These examples underscore the principle that the biological profile of 7-methoxy-3-methylisoquinoline analogues can be finely tuned by strategic placement of various functional groups, influencing factors like enzyme inhibition, cellular uptake, and target interaction.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Several QSAR studies have been successfully applied to isoquinoline derivatives. japsonline.comcncb.ac.cnnih.govplos.org These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and the use of statistical methods like multiple linear regression (MLR) or more complex 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comcncb.ac.cnnih.gov

For example, a 3D-QSAR study on substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors found that a CoMSIA model provided statistically significant results with good predictive ability. cncb.ac.cnplos.org The contour maps generated from these models provide a visual representation of the structural features that are favorable or unfavorable for activity. cncb.ac.cnnih.gov In the case of CDK4 inhibitors, the analysis revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties were all important for potent inhibitory activity. plos.org

Similarly, QSAR models have been developed for pyrimido-isoquinolin-quinones with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The resulting CoMFA and CoMSIA models helped to explain the antibacterial activity based on the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov Such models can be used to design new derivatives with potentially improved activity before their actual synthesis. nih.gov

The development of robust and predictive QSAR models for this compound analogues can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Design and Synthesis of New Isoquinoline-Based Lead Compounds

The insights gained from SAR and QSAR studies provide a rational basis for the design and synthesis of new lead compounds. preprints.orgacs.orgnih.gov The synthesis of isoquinoline derivatives can be achieved through various established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which allow for the introduction of diverse substituents. mdpi.comnumberanalytics.commdpi.com

A common strategy in lead generation is fragment-based drug discovery (FBDD). researchoutreach.org This approach involves screening a library of small chemical fragments, identifying those that bind to the target, and then growing or merging these fragments to create a more potent lead compound. researchoutreach.org One novel strategy, termed 'fragment merging by design,' has been applied to an isoquinoline library to develop inhibitors for Protein Kinase C (PKC). researchoutreach.org This method involves synthesizing a library with substituents at various positions of the isoquinoline ring and then merging the structural features of active fragments. researchoutreach.org

Another approach is bioisosteric replacement, where a part of a molecule is replaced by another with similar physical or chemical properties to improve biological activity or pharmacokinetic properties. rsc.org For instance, in an effort to develop HER2-selective inhibitors, a quinoline (B57606) moiety in a series of compounds was replaced with an isoquinoline ring. rsc.orgrsc.org This modification led to a significant improvement in selectivity for HER2 over EGFR. rsc.orgrsc.org

The synthesis of novel indenoisoquinolines as topoisomerase I inhibitors provides another example of rational design. acs.org Based on the understanding that an aminoalkyl side chain on the indenoisoquinoline nitrogen was a key feature for potency, a series of analogues were synthesized, leading to the identification of a highly potent compound. acs.org

Table 1: Examples of Synthesized Isoquinoline Analogues and their Biological Targets This is an interactive table. You can sort and filter the data.

| Compound Class | Modification Strategy | Biological Target | Reference |

|---|---|---|---|

| Benzothiazole-isoquinolines | Varied substituent positions | Butyrylcholinesterase (BuChE) | nih.gov |

| C-1 Substituted THIQs | Methoxy group introduction | Mycobacterium tuberculosis | frontiersin.orgnih.gov |

| Isoquinolin-1-ones | O-alkyl substituent variation | Antitumor | nih.gov |

| Isoquinoline-1,3(2H,4H)-diones | Fragment merging | Protein Kinase C (PKC) | researchoutreach.org |

| Isoquinoline-tethered quinazolines | Bioisosteric replacement | HER2/EGFR | rsc.orgrsc.org |

| Indenoisoquinolines | Side chain modification | Topoisomerase I | acs.org |

Optimization Strategies for Enhanced Potency and Selectivity

One key strategy is the fine-tuning of substituents based on SAR and QSAR data. For example, in the development of isoquinoline-tethered quinazoline (B50416) derivatives as HER2 inhibitors, replacing a triazole ring with a furan (B31954) ring improved cellular activity while maintaining kinase inhibitory activity. rsc.org Further modifications to the side chain, such as the introduction of an alcohol group, could enhance potency, although sometimes at the cost of metabolic stability. rsc.org

Structure-based drug design, which utilizes the 3D structure of the target protein, is a powerful optimization tool. nih.gov By understanding the binding mode of an inhibitor in the active site, specific modifications can be designed to improve interactions. For isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), co-crystal structures with the related protein PKA revealed detailed variations in binding modes, guiding the design of constrained analogues that mimicked the bound conformation of more flexible prototypes. nih.gov

Selectivity is a critical parameter, especially in kinase inhibitor design, due to the high similarity of ATP binding sites across the kinome. Achieving selectivity for one kinase over another can be accomplished by exploiting small differences in the active site. For instance, the selectivity of certain isoquinoline derivatives for Rho-kinases over other kinases like PKA was attributed to specific amino acid residues within the ATP binding pocket. acs.org

The exploration of different substitution patterns on the isoquinoline core is a continuous optimization strategy. Studies have shown that disubstituted isoquinolines, such as a 5,7-disubstituted analogue, can exhibit good efficacy as anti-inflammatory agents. researchoutreach.org The careful selection of A-ring substituents on the tetrahydroisoquinoline scaffold has also been shown to be an effective approach for engineering compound activity and selectivity. frontiersin.org

Through these iterative cycles of design, synthesis, and testing, lead compounds based on the this compound scaffold can be optimized into potent and selective clinical candidates.

Future Perspectives and Emerging Research Directions for 7 Methoxy 3 Methylisoquinoline

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and environmentally friendly synthetic methods is crucial for advancing the study of 7-Methoxy-3-methylisoquinoline and its analogs. Traditional methods for constructing the isoquinoline (B145761) core, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, are often being supplemented or replaced by modern, more versatile strategies. nih.gov

Future research is likely to focus on the following areas:

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to synthesize substituted isoquinolines. nih.gov Palladium-catalyzed tandem allylation and intramolecular amination reactions have already been utilized for the synthesis of 3-methylisoquinoline (B74773) derivatives. nih.gov Further exploration of different metal catalysts and reaction conditions could lead to more efficient and regioselective syntheses of this compound and its derivatives.

6π-Electrocyclization: The 6π-electrocyclization of 1-azatrienes has emerged as a potent, atom-economic method for constructing the isoquinoline framework. conicet.gov.ar This approach, particularly when microwave-assisted, offers a convenient one-pot synthesis of polysubstituted 3-methylisoquinolines. conicet.gov.ar Future work may involve expanding the substrate scope and optimizing reaction conditions to improve yields and accessibility for derivatives of this compound.

One-Pot, Multi-Component Reactions: The synthesis of complex molecules from simple, readily available starting materials in a single step is highly desirable. A one-pot, three-component synthesis of pyrrolo[2,1-a]isoquinolines has been reported, demonstrating the feasibility of this approach for creating complex heterocyclic systems based on the isoquinoline scaffold. nih.gov Developing similar strategies for this compound could significantly streamline the synthesis of novel derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, facilitating further biological evaluation.

Identification and Validation of New Biological Targets

While isoquinoline derivatives are known to possess a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets of this compound are not yet fully elucidated. nih.govontosight.aiontosight.ai Future research will likely focus on identifying and validating novel molecular targets to better understand its mechanism of action and therapeutic potential.

Key research directions include:

Enzyme Inhibition: Many isoquinoline alkaloids exhibit inhibitory activity against various enzymes. Screening this compound and its derivatives against a panel of clinically relevant enzymes, such as kinases, proteases, and metabolic enzymes like cytochrome P450, could reveal new therapeutic opportunities. uef.fi For instance, some isoquinoline derivatives have been investigated as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer and inflammatory diseases. bohrium.com

Receptor Binding Assays: Isoquinoline derivatives can interact with a variety of receptors, including dopamine (B1211576) receptors. nih.gov Comprehensive receptor profiling using high-throughput screening methods can identify specific receptor subtypes that bind to this compound, potentially uncovering novel applications in neuroscience or other therapeutic areas.

Modulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), play a crucial role in multidrug resistance in cancer. nih.gov Some isoquinoline derivatives have been identified as potent ABCB1 modulators, capable of reversing drug resistance. nih.gov Investigating the potential of this compound to modulate ABC transporter activity could lead to the development of new chemosensitizing agents for cancer therapy.

Induction of Transcription Factors: Recent studies have shown that a structurally related compound, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, acts as an inducer of Activating Transcription Factor 3 (ATF3), a promising target for managing metabolic syndrome. nih.gov Exploring whether this compound or its derivatives can also modulate the activity of key transcription factors could open up new avenues for treating metabolic diseases.

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

In silico methods are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries and the prediction of their biological activities. The integration of advanced computational techniques will be crucial for accelerating the development of this compound-based therapeutics.

Future applications of computational chemistry in this area include:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its analogs within the active site of a biological target. nih.gov For example, molecular docking studies have been used to simulate the binding interactions of isoquinoline derivatives with ACP reductase InhA, a target for anti-tuberculosis drugs. nih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against various biological targets to identify promising lead compounds for further experimental validation. This approach can significantly reduce the time and resources required for hit identification.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds and guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound when bound to its biological target, helping to understand the key interactions that govern its activity and selectivity.

Translational Research for Therapeutic Applications

The ultimate goal of research on this compound is to translate promising preclinical findings into effective therapeutic applications. This will require a multidisciplinary approach that bridges the gap between basic science and clinical development.

Key aspects of translational research for this compound include:

Preclinical Efficacy Studies: Once a promising biological target and lead compound have been identified, rigorous preclinical studies in relevant animal models of disease will be necessary to evaluate efficacy. For example, if this compound is found to have potent anticancer activity in vitro, its antitumor effects would need to be confirmed in xenograft models. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a drug. ontosight.ai PK/PD studies will help to determine the optimal dosing regimen and predict its behavior in humans. The presence of a methoxy (B1213986) group can sometimes enhance metabolic stability.

Lead Optimization: The initial lead compound may not have the ideal properties for a successful drug. Medicinal chemists will need to synthesize and test a series of analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. mdpi.com

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a this compound-based therapy will be essential for personalized medicine. These biomarkers could be related to the expression or activity of the drug's target or downstream signaling pathways.

Q & A

Q. What are the established synthetic pathways for 7-Methoxy-3-methylisoquinoline?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamine derivatives. For example, the Pictet-Spengler reaction uses L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde in dichloromethane, catalyzed by trifluoroacetic acid . Alternative routes may employ oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) depending on the functional groups involved .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include 1H NMR spectroscopy to identify proton environments (e.g., methoxy and aromatic protons) and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing spectral data with literature values for related isoquinoline derivatives (e.g., 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline) ensures accuracy . Purity assessment often combines melting point analysis and chromatographic techniques (HPLC or TLC) .

Q. How can researchers distinguish this compound from structurally similar compounds?

Focus on substituent positions and functional groups. For instance, 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol differs in hydroxyl group placement and saturation . Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm substitution patterns .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Catalyst screening : Trifluoroacetic acid enhances cyclization efficiency in Pictet-Spengler reactions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during oxidation steps .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates . Systematic DOE (Design of Experiments) approaches can identify optimal parameter combinations .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in aromatic proton splitting may arise from rotational isomers—variable-temperature NMR can resolve this .

- Literature benchmarking : Compare data with analogs like 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline (CAS 4602-73-7) to identify consistent spectral features .

Q. What are the challenges in isolating pure this compound, and how can they be mitigated?

- Impurity sources : Side reactions (e.g., over-oxidation or incomplete cyclization) generate byproducts.

- Purification methods : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Purity assessment : Monitor via HPLC with UV detection at λ~280 nm (typical for aromatic isoquinolines) .

Q. How can researchers investigate the stability of this compound under varying conditions?